
Ace inhibitor BG-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ace inhibitor BG-2 is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
Ace inhibitor BG-2 works by inhibiting the activity of ACE, an enzyme that converts angiotensin I to angiotensin II. This results in a decrease in the production of angiotensin II, which is a potent vasoconstrictor and stimulates the release of aldosterone. The inhibition of ACE also leads to an increase in the levels of bradykinin, a vasodilator, and a decrease in the degradation of other peptides.
Biochemical and Physiological Effects:
Ace inhibitor BG-2 has been shown to have several biochemical and physiological effects. It reduces blood pressure by decreasing the production of angiotensin II and increasing the levels of bradykinin. It also reduces the production of aldosterone, which helps to retain sodium and water in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Ace inhibitor BG-2 has several advantages for lab experiments. It is highly specific for ACE and has a longer half-life than other ACE inhibitors. It also has a low toxicity profile and can be easily synthesized. However, its use in lab experiments is limited by its cost and availability.
Future Directions
There are several future directions for research on ace inhibitor BG-2. It can be further studied for its potential use in treating other diseases such as diabetes, Alzheimer's, and kidney diseases. Its mechanism of action can also be investigated to understand its role in various physiological processes. Additionally, its potential use in combination therapy with other drugs can be explored to enhance its therapeutic efficacy.
Synthesis Methods
Ace inhibitor BG-2 is synthesized using a multistep process that involves the coupling of an amino acid derivative with a heterocyclic compound. The final product is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
Ace inhibitor BG-2 has shown promising results in various scientific research applications. It has been studied for its potential use in treating cardiovascular diseases, cancer, and inflammation. It has also been used as a tool to investigate the role of angiotensin-converting enzyme (ACE) in various physiological processes.
properties
CAS RN |
130349-12-1 |
|---|---|
Product Name |
Ace inhibitor BG-2 |
Molecular Formula |
C57H89N13O13S |
Molecular Weight |
1196.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C57H89N13O13S/c1-31(2)46(68-51(76)41(22-25-84-7)63-49(74)39(16-10-12-23-58)62-45(73)28-60)54(79)64-40(17-11-13-24-59)50(75)69-48(33(5)6)56(81)70-47(32(3)4)55(80)67-44(30-71)53(78)65-42(27-35-29-61-38-15-9-8-14-37(35)38)52(77)66-43(57(82)83)26-34-18-20-36(72)21-19-34/h8-9,14-15,18-21,29,31-33,39-44,46-48,61,71-72H,10-13,16-17,22-28,30,58-60H2,1-7H3,(H,62,73)(H,63,74)(H,64,79)(H,65,78)(H,66,77)(H,67,80)(H,68,76)(H,69,75)(H,70,81)(H,82,83)/t39-,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |
InChI Key |
MGYNMUZMHGMZTN-FCHOXZRBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCCCN)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
sequence |
GKMVKVVSWY |
synonyms |
ACE inhibitor BG-2 Gly-Lys-Met-Val-Lys-Val-Val-Ser-Trp-Tyr glyceraldehyde 3-phosphate dehydrogenase (304-313) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



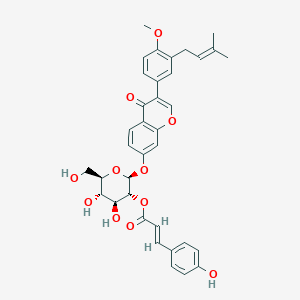



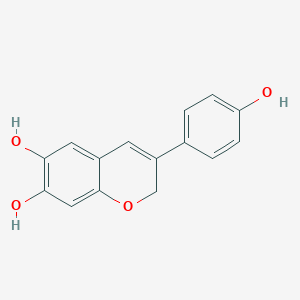
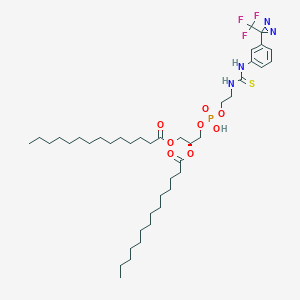



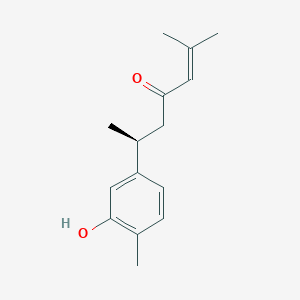
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
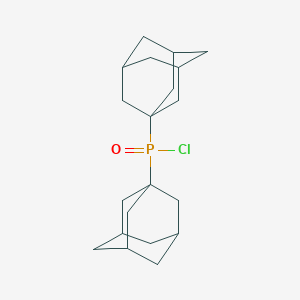
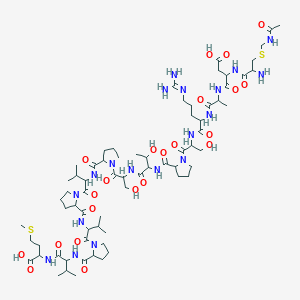
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)